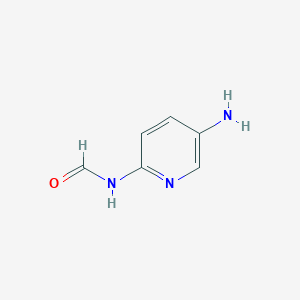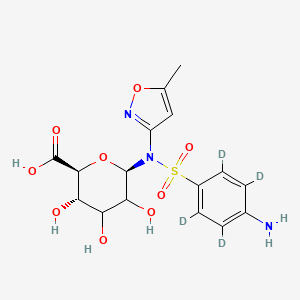
2-Ethyl crotonyl coenzyme A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl crotonyl coenzyme A is a biochemical compound used in various scientific research fields. It is a derivative of coenzyme A, which plays a crucial role in enzymatic acetyl transfer reactions. The molecular formula of this compound is C27H44N7O17P3S, and it has a molecular weight of 863.66 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl crotonyl coenzyme A can be achieved through chemo-enzymatic methods. One common approach involves the use of acyl-CoA dehydrogenases to convert acyl-CoAs into enoyl-CoAs . This method is particularly valuable when the precursor acids are not commercially available. The process typically involves a two-step reaction where the precursor acid is first activated and then converted into the desired CoA ester.
Industrial Production Methods: Industrial production of this compound often relies on large-scale chemo-enzymatic synthesis. This method ensures high yields and purity, making it suitable for research and industrial applications. The process can be performed on a small scale without requiring specialized chemical equipment, making it accessible for biological laboratories .
化学反応の分析
Types of Reactions: 2-Ethyl crotonyl coenzyme A undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the reductive carboxylation of α,β-unsaturated acyl-CoA substrates, which produces substituted malonyl-CoA derivatives .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include NADPH for reduction reactions and acyl-CoA synthetase for the conversion of crotonate into crotonyl-CoA . The conditions for these reactions typically involve specific enzymes and cofactors that facilitate the desired transformations.
Major Products: The major products formed from the reactions of this compound include butyryl-CoA and (2S)-ethyl malonyl-CoA . These products are important intermediates in various metabolic pathways, including fatty acid and amino acid metabolism.
科学的研究の応用
2-Ethyl crotonyl coenzyme A has a wide range of scientific research applications. It is used in proteomics research to study enzymatic acetyl transfer reactions . Additionally, it plays a role in the regulation of gene expression through histone crotonylation, which is an important epigenetic modification . The compound is also utilized in the study of metabolic pathways and the development of therapeutic candidates for diseases such as cancer and cardiovascular diseases .
作用機序
The mechanism of action of 2-Ethyl crotonyl coenzyme A involves its conversion into crotonyl-CoA by the metabolic enzyme acyl-CoA synthetase . This conversion is crucial for the incorporation of crotonyl moieties into chromatin by acyltransferases, which regulate gene expression. The compound also interacts with various enzymes and cofactors, influencing metabolic pathways and cellular processes .
類似化合物との比較
2-Ethyl crotonyl coenzyme A is similar to other CoA derivatives such as crotonyl-CoA, ethylmalonyl-CoA, and butyryl-CoA . it is unique in its ability to produce specific substituted malonyl-CoA derivatives through reductive carboxylation . This property makes it valuable for expanding the structural and functional diversity of polyketide natural products .
List of Similar Compounds:- Crotonyl-CoA
- Ethylmalonyl-CoA
- Butyryl-CoA
- Propylmalonyl-CoA
- Allylmalonyl-CoA
- Hexylmalonyl-CoA
特性
分子式 |
C27H44N7O17P3S |
|---|---|
分子量 |
863.7 g/mol |
IUPAC名 |
S-[2-[3-[[(2R)-4-[[[(2R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-2-ethylbut-2-enethioate |
InChI |
InChI=1S/C27H44N7O17P3S/c1-5-15(6-2)26(39)55-10-9-29-17(35)7-8-30-24(38)21(37)27(3,4)12-48-54(45,46)51-53(43,44)47-11-16-20(50-52(40,41)42)19(36)25(49-16)34-14-33-18-22(28)31-13-32-23(18)34/h5,13-14,16,19-21,25,36-37H,6-12H2,1-4H3,(H,29,35)(H,30,38)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42)/b15-5+/t16-,19?,20?,21+,25-/m1/s1 |
InChIキー |
CGFYVQDEPSRQKW-XVHYWJGSSA-N |
異性体SMILES |
CC/C(=C\C)/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C(C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
正規SMILES |
CCC(=CC)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[5-(5-chloro-2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B13858061.png)


![5-bromo-N-{3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}pyrimidin-2-amine](/img/structure/B13858074.png)





![Tert-butyl 3-acetyl-4-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13858110.png)
